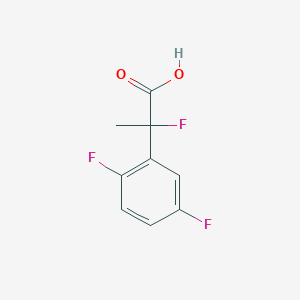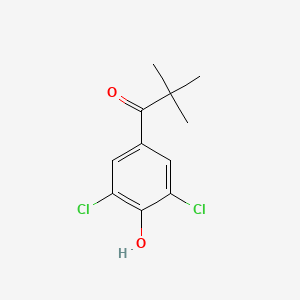![molecular formula C10H17NO2 B13308716 Methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B13308716.png)
Methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate is a chemical compound with a unique bicyclic structure. It is a conformationally restricted analogue of γ-aminobutyric acid (GABA), which is a chief neurotransmitter in mammals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate involves multiple steps. One approach includes the reaction of 2,3-bis(chloromethyl)pyridine with a C1-binucleophile, followed by catalytic reduction of the pyridine ring . Another method involves a Pd/Au-relay catalyzed reaction of (Z)-1-iodo-1,6-diene and alkyne, which includes sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents.
Reduction: Catalytic reduction is a key step in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom in the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium or platinum are used for hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically results in the formation of amines.
Wissenschaftliche Forschungsanwendungen
Methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate involves its interaction with GABA receptors. As a conformationally restricted GABA analogue, it binds to GABA receptors, potentially modulating their activity. This interaction can influence various biological pathways, including neurotransmission and inhibition of GABA aminotransferase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid: Another conformationally restricted GABA analogue.
Rodocaine: A local anesthetic with a similar bicyclic structure.
Bone resorption inhibitors: Compounds with similar structural motifs used in the treatment of bone diseases.
Uniqueness
Methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate is unique due to its specific conformational restriction, which enhances its potency and selectivity towards biological targets compared to more flexible analogues . This makes it a valuable compound in the design of new therapeutic agents.
Eigenschaften
Molekularformel |
C10H17NO2 |
|---|---|
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
methyl 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine-4-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-13-10(12)8-5-6-11-9-4-2-3-7(8)9/h7-9,11H,2-6H2,1H3 |
InChI-Schlüssel |
HLGACRQFAUCKFM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCNC2C1CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


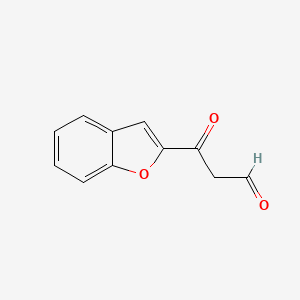
![2-[(1-Cyclopropylethyl)amino]propan-1-ol](/img/structure/B13308637.png)

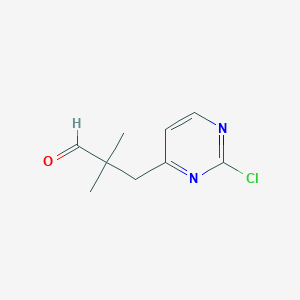
![[3-Methyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B13308655.png)
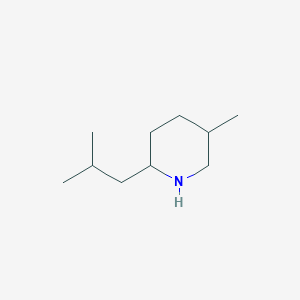
amine](/img/structure/B13308664.png)


![3-{[(4-Chloro-3-fluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13308688.png)
![4-Ethyl-4-(methoxymethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13308689.png)

